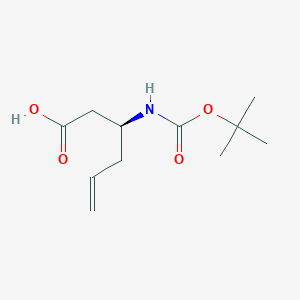

Boc-(S)-3-Amino-5-hexenoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPQLCVYMBPRF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375864 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-03-1 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-3-amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-(S)-3-Amino-5-hexenoic acid CAS number 270263-03-1

An In-Depth Technical Guide to Boc-(S)-3-Amino-5-hexenoic Acid

Authored by a Senior Application Scientist

Introduction: A Versatile Chiral Building Block in Modern Synthesis

In the landscape of contemporary medicinal chemistry and drug development, the demand for structurally unique and functionally versatile building blocks is insatiable. Unusual amino acids, those beyond the canonical 20, are fundamental to this pursuit, offering novel scaffolds to enhance the properties of therapeutic candidates.[1][2] this compound (CAS: 270263-03-1) has emerged as a particularly valuable chiral intermediate. Its structure is a masterful convergence of three key chemical motifs: a stereodefined (S)-amino group, a terminal alkene, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This unique combination makes it an invaluable asset for synthesizing complex peptides, peptidomimetics, and other chiral molecules.[3][][5] The Boc group provides robust protection for the amine that is easily removed under specific acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[6][7] The chiral center at the C3 position imparts specific three-dimensional geometry, which is critical for molecular recognition and biological activity.[8] Finally, the terminal alkene serves as a versatile chemical handle, enabling a wide array of post-synthetic modifications to fine-tune the final molecule's structure and function.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, outline a comprehensive quality control workflow, detail its applications in advanced synthesis, and provide the foundational knowledge necessary to leverage this powerful building block in your research endeavors.

Core Properties and Handling

Precise knowledge of a reagent's properties is the foundation of reproducible and safe science. The key physicochemical and safety data for this compound are summarized below.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 270263-03-1 | [9] |

| Molecular Formula | C₁₁H₁₉NO₄ | [9][10] |

| Molecular Weight | 229.27 g/mol | [9] |

| Appearance | White to off-white solid lumps | [9][10] |

| Purity | ≥97% (Typical) | [3][11] |

| Optical Purity | Enantiomeric Excess (ee): ≥99.0% | [9] |

| Optical Activity | [α]/D +20±1°, c = 1 in ethanol | [9][10] |

| Boiling Point | 372.2 ± 35.0 °C (Predicted) | [10][12] |

| Density | ~1.078 g/cm³ | [10][12] |

| Storage Conditions | 2-8°C, store in a cool, dry place | [9][10][13] |

| Hazard Codes (GHS) | H302, H315, H319, H335 | [9] |

| GHS Signal Word | Warning | [9] |

Stability and Handling Protocol

Expert Insight: The stability of this compound is contingent on proper storage. The Boc protecting group is labile to strong acids, and repeated temperature fluctuations can degrade the material. The terminal alkene is also susceptible to oxidation over long-term storage if not kept under an inert atmosphere.

-

Receiving and Storage: Upon receipt, inspect the container for integrity. Store immediately at 2-8°C in a tightly sealed container. For long-term storage (>1 year), consider flushing the container with argon or nitrogen to displace oxygen.

-

Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation, which could lead to hydrolysis. Weigh the required amount in a clean, dry environment and promptly reseal the container.

-

Safety Precautions: As indicated by the GHS hazard codes, this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[9] Always handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.

Quality Control Workflow: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of starting materials is non-negotiable in drug development. The following protocol outlines a robust, self-validating system for the quality control of this compound.

Mandatory Visualization: QC Workflow

Caption: Figure 1: A comprehensive workflow for ensuring the quality and integrity of this compound.

Step-by-Step QC Protocol

1. Identity Confirmation via NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. The proton (¹H) NMR spectrum will confirm the presence of all key functional groups: the Boc group (singlet, ~1.4 ppm), the terminal alkene protons (multiplets, ~5.0-5.9 ppm), and the chiral center's proton (~4.0 ppm). Carbon-¹³C NMR further validates the carbon skeleton.

-

Methodology:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data and compare the observed chemical shifts, multiplicities, and integrations with a reference spectrum or predicted values to confirm the structure.[14][15]

-

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: Reversed-phase (RP) HPLC is the gold standard for assessing the purity of organic compounds by separating the main component from any potential impurities.

-

Methodology:

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Use a C18 column with a mobile phase gradient, typically involving water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Inject the sample and monitor the elution profile using a UV detector (e.g., at 210-220 nm, where the amide bond absorbs).

-

Calculate the purity by integrating the peak area of the main component and expressing it as a percentage of the total integrated area. The acceptance criterion is typically ≥97%.

-

3. Enantiomeric Purity by Chiral Chromatography

-

Rationale: For a chiral molecule, confirming its stereochemical integrity is as important as confirming its chemical purity. Chiral HPLC separates the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee). The (R)-enantiomer has a different CAS number (269726-94-5).

-

Methodology:

-

Use a specialized chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak).

-

Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol, sometimes with a small amount of an acidic or basic modifier.

-

Inject the sample and a racemic standard (if available) to identify the retention times of both the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100. The acceptance criterion is typically ≥99.0% ee.

-

Applications in Drug Discovery and Peptide Synthesis

This compound is not merely an intermediate; it is an enabler of molecular innovation. Its primary role is in the synthesis of modified peptides and peptidomimetics designed to have superior therapeutic properties.[16][17]

Role in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is central to one of the classical and still highly relevant methods of SPPS.[18] In this workflow, the Boc group provides temporary protection of the N-terminal amine of the growing peptide chain. It is stable to the basic conditions used for neutralization but is selectively cleaved by moderate acids like trifluoroacetic acid (TFA) to allow for the coupling of the next amino acid.[7]

The Power of the Terminal Alkene: Post-Synthetic Modification

The true versatility of this building block lies in its terminal alkene. This functional group opens the door to a vast array of chemical transformations that can be performed after the main peptide backbone has been assembled. One of the most powerful of these is olefin metathesis.

Application Example: Synthesis of Lactam-Bridged Peptides As noted by suppliers, this molecule can be used to prepare lactam-bridged peptide mimics.[9]

-

Causality: By incorporating this compound and another amino acid with a terminal alkene (e.g., allylglycine) at specific positions in a peptide sequence, a subsequent ring-closing metathesis (RCM) reaction can be used to create a covalent, cyclic bridge. This conformational constraint often leads to peptides with:

-

Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation.

-

Enhanced Proteolytic Stability: The cyclic structure is less susceptible to degradation by proteases.

-

Improved Cell Permeability: Constraining the peptide can mask polar groups and improve its ability to cross cell membranes.

-

Mandatory Visualization: Application in Peptide Modification

Caption: Figure 2: Workflow illustrating the incorporation of the amino acid into a peptide chain and subsequent modification via its alkene handle.

Conclusion

This compound is a quintessential example of a modern chiral building block, offering a strategic combination of protection, stereochemistry, and reactivity. Its utility in constructing conformationally constrained peptides and other complex molecules makes it an indispensable tool for medicinal chemists aiming to overcome challenges in drug stability, selectivity, and bioavailability. A thorough understanding of its properties and a rigorous adherence to quality control are paramount to successfully harnessing its synthetic potential. As the demand for sophisticated therapeutics continues to grow, the role of such precisely engineered intermediates will only become more critical in the journey from molecular concept to clinical reality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unusual Amino Acids in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 5. chimia.ch [chimia.ch]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | 270263-03-1 [amp.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. echemi.com [echemi.com]

- 13. This compound, CasNo.270263-03-1 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 14. This compound(270263-03-1) 1H NMR spectrum [chemicalbook.com]

- 15. Determine the structure of Boc amino acids [cheminfo.org]

- 16. chemimpex.com [chemimpex.com]

- 17. nbinno.com [nbinno.com]

- 18. peptide.com [peptide.com]

Boc-(S)-3-Amino-5-hexenoic acid molecular weight and formula

An In-Depth Technical Guide to Boc-(S)-3-Amino-5-hexenoic Acid for Advanced Research

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids is a critical strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This compound, a chiral building block, is a prime example of such a molecule. Its unique structure, featuring a Boc-protected amine, a terminal alkene, and a defined stereocenter, makes it a versatile component for synthesizing complex molecular architectures and peptidomimetics with enhanced therapeutic properties.[1] This guide provides an in-depth analysis of its properties, synthesis, and applications for researchers and scientists in the field.

Core Physicochemical and Structural Properties

This compound is an off-white to slightly yellow solid at room temperature.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, preventing unwanted side reactions during coupling procedures.[3] The terminal alkene functionality offers a reactive handle for further synthetic modifications, while the (S)-stereochemistry provides precise control over the three-dimensional structure of the final product.

A summary of its key properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [4][5] |

| Molecular Weight | 229.27 g/mol | [4][6] |

| CAS Number | 270263-03-1 | [2][4][6] |

| Appearance | Off-white to slight yellow solid/lumps | [2][4][6] |

| Optical Activity | [α]/D +20±1°, c = 1 in ethanol | [4][6] |

| Storage Temperature | 2-8°C | [4][6] |

| InChI Key | RFHPQLCVYMBPRF-QMMMGPOBSA-N | [4] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--CC(O)=O | [4] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound, like other Boc-protected amino acids, generally involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3][7] This process must be carefully controlled to ensure high yield and purity.

Generalized Synthetic Workflow

The diagram below illustrates a typical workflow for the Boc protection of an amino acid.

Caption: A generalized workflow for the synthesis of Boc-protected amino acids.

Exemplary Synthetic Protocol

The following is a representative protocol for the synthesis of this compound.

-

Dissolution: Dissolve (S)-3-Amino-5-hexenoic acid in a mixture of acetone and water (2:1 v/v).[7]

-

Basification: Add triethylamine to the solution and stir.

-

Reaction: Cool the mixture to 0-5°C and slowly add a solution of di-tert-butyl dicarbonate in acetone.[7]

-

Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[7][8]

-

Solvent Removal: Remove the acetone under reduced pressure.

-

Extraction: The remaining aqueous solution is washed with ethyl acetate.

-

Acidification: The aqueous layer is cooled to 0-5°C and acidified to a pH of 2-3 with a dilute acid solution.[8]

-

Product Extraction: The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product.[7]

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic methods. While specific spectra are proprietary to manufacturers, typical data includes:

-

¹H NMR: To confirm the presence of protons corresponding to the Boc group, the alkyl chain, and the terminal alkene.[9]

-

¹³C NMR: To identify the carbon atoms of the carbonyl groups, the alkene, and the alkyl chain.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[9]

-

Infrared (IR) Spectroscopy: To detect characteristic vibrational frequencies of the N-H, C=O, and C=C functional groups.[9]

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block for several advanced applications in pharmaceutical research.

Peptidomimetics and Metabolic Stability

The incorporation of non-canonical amino acids like this one into peptide sequences is a key strategy for creating peptidomimetics.[1] The unique side chain can disrupt recognition by proteases, thereby enhancing the metabolic stability and prolonging the in vivo half-life of peptide-based drugs.[10]

Conformational Constraint

The unsaturated side chain can introduce conformational rigidity into a peptide backbone. This can lock the peptide into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[10]

Chiral Building Block in Organic Synthesis

Beyond peptides, this compound serves as a versatile chiral starting material for the synthesis of complex small molecules. The terminal alkene can participate in a variety of chemical transformations, such as metathesis, hydroboration-oxidation, and epoxidation, allowing for the introduction of further functionality.[11]

The diagram below illustrates the incorporation of this compound into a peptide chain during solid-phase peptide synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CasNo.270263-03-1 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. (S)-3-(Boc-氨基)-5-己烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - this compound (C11H19NO4) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 270263-03-1 [amp.chemicalbook.com]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(270263-03-1) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

Spectral data (NMR, IR, MS) of Boc-(S)-3-Amino-5-hexenoic acid

An In-Depth Technical Guide to the Spectral Analysis of Boc-(S)-3-Amino-5-hexenoic Acid

Authored by: A Senior Application Scientist

Foreword: The Structural Significance of a Chiral Building Block

This compound (CAS: 270263-03-1) is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its utility as a chiral building block for the synthesis of complex peptides, peptidomimetics, and other therapeutic agents stems from its unique structural features: a terminal alkene for further functionalization (e.g., via olefin metathesis), a defined stereocenter, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group essential for controlled, stepwise peptide synthesis.[1][2]

The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the final active molecule. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into not just the data itself, but the rationale behind the expected spectral features, providing a framework for researchers to confidently verify their material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Complete Molecular Skeleton

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of all key functional groups.

Causality Behind Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for moderately polar organic molecules like this one and its relatively simple residual solvent signal. However, the acidic proton of the carboxylic acid and the NH proton may undergo rapid exchange or exhibit very broad signals. Using a more polar solvent like DMSO-d₆ can slow this exchange, often resulting in sharper, more easily identifiable NH and OH signals. For the purposes of this guide, we will reference typical shifts observed in CDCl₃, noting where variations may occur.[1][3]

The standard acquisition protocol involves a ¹H spectrum to identify all proton environments and their couplings, followed by a proton-decoupled ¹³C spectrum to identify all unique carbon environments. Further 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, though are often not required for routine verification of this structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's field frequency is locked using the deuterium signal from the solvent. The probe is then tuned and the magnetic field homogeneity is optimized (shimming) to achieve sharp, symmetrical peaks.[1]

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz) with sufficient scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[1]

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. The spectra are calibrated using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

Workflow for NMR Spectroscopic Analysis

Caption: Workflow for NMR spectroscopic analysis of Boc-amino acids.[1]

Expected ¹H NMR Spectral Data

The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₃ (Boc) | ~ 1.4 | Singlet (s) | 9H | Nine equivalent methyl protons of the tert-butyl group, shielded and showing no coupling. A hallmark of the Boc group.[1][4] |

| -CH₂-COOH (C2) | ~ 2.4 - 2.6 | Multiplet (m) | 2H | Methylene protons adjacent to the carboxylic acid and the chiral center (C3). Diastereotopic, leading to complex splitting. |

| -NH-CH- (C3) | ~ 4.0 - 4.2 | Multiplet (m) | 1H | Proton on the chiral carbon, coupled to adjacent CH₂ groups. |

| -CH-CH₂-CH= (C4) | ~ 2.2 - 2.4 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center and the vinyl group. |

| -CH=CH₂ (C6) | ~ 5.0 - 5.2 | Multiplet (m) | 2H | Terminal vinyl protons, showing complex geminal and vicinal coupling. |

| -CH=CH₂ (C5) | ~ 5.7 - 5.9 | Multiplet (m) | 1H | Internal vinyl proton, coupled to protons on C4 and C6. |

| -COOH | ~ 10 - 12 | Broad Singlet (br s) | 1H | Acidic proton, position is highly dependent on concentration and solvent. Disappears upon D₂O exchange.[5][6] |

| -NH | ~ 5.0 - 5.5 | Broad (br) | 1H | Amide proton, position and shape are variable. May be a broad singlet or doublet depending on coupling to the C3 proton. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon backbone and the presence of key carbonyl and unsaturated carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃)₃ (Boc) | ~ 28.3 | Shielded methyl carbons of the tert-butyl group.[3] |

| -CH₂-COOH (C2) | ~ 40 - 45 | Aliphatic carbon adjacent to the carboxylic acid. |

| -NH-CH- (C3) | ~ 48 - 52 | Chiral carbon attached to the nitrogen atom. |

| -CH-CH₂-CH= (C4) | ~ 35 - 40 | Aliphatic carbon adjacent to the vinyl group. |

| -C(CH₃)₃ (Boc Quaternary) | ~ 79 - 80 | Quaternary carbon of the Boc group, deshielded by oxygen.[3] |

| -CH=CH₂ (C6) | ~ 117 - 120 | Terminal alkene carbon. |

| -CH=CH₂ (C5) | ~ 133 - 136 | Internal alkene carbon. |

| -NH-C=O (Boc Carbonyl) | ~ 155 - 156 | Carbonyl carbon of the carbamate functional group.[3] |

| -COOH (Carboxyl Carbonyl) | ~ 170 - 175 | Carbonyl carbon of the carboxylic acid, typically the most downfield signal.[5][6] |

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum of this compound is defined by the characteristic vibrations of its carboxylic acid, carbamate (Boc), and alkene moieties.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid or liquid sample. It requires minimal sample preparation and provides high-quality, reproducible data without the need for making KBr pellets. The diagnostic value of an IR spectrum lies in identifying strong, characteristic absorptions that confirm the presence of expected functional groups and the absence of starting materials.

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for IR Spectroscopic Analysis

References

Solubility Profile of Boc-(S)-3-Amino-5-hexenoic Acid in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-(S)-3-Amino-5-hexenoic acid, a key building block in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the physicochemical properties of N-Boc protected amino acids and provides standardized protocols for its empirical determination.

Core Compound Properties

This compound is a chiral, non-proteinogenic amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine imparts significant hydrophobicity, which heavily influences its solubility profile.

| Property | Value | Reference |

| Synonym | (S)-3-(Boc-amino)-5-hexenoic acid | |

| CAS Number | 270263-03-1 | |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Appearance | Lumps, Off-white to slight yellow solid | [1] |

| Primary Application | Peptide synthesis |

Predicted Solubility in Common Laboratory Solvents

The solubility of Boc-protected amino acids is largely dictated by the balance between the polar carboxylic acid group and the nonpolar Boc-protecting group and side chain. Generally, these compounds exhibit good solubility in a range of organic solvents but are poorly soluble in water. The following table summarizes the expected qualitative solubility of this compound.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Effective at solvating both polar and nonpolar moieties.[2] |

| N,N-Dimethylformamide (DMF) | Highly Soluble | A common solvent for peptide synthesis, known to dissolve protected amino acids.[2][3] | |

| N,N-Dimethylacetamide (DMAc) | Soluble | Similar properties to DMF.[2] | |

| Acetonitrile (ACN) | Soluble | Often used in reverse-phase chromatography, indicating some solubility.[4] | |

| Polar Protic | Ethanol | Soluble | A product datasheet indicates solubility of at least 1 g/100 mL. |

| Methanol | Soluble | Similar to ethanol, should be a good solvent. | |

| Water | Poorly Soluble / Insoluble | The hydrophobic Boc group and hydrocarbon backbone limit aqueous solubility. | |

| Nonpolar / Halogenated | Dichloromethane (DCM) | Soluble | The organic nature of the compound favors solubility in this solvent.[2] |

| Chloroform | Soluble | Similar to DCM. | |

| Ethyl Acetate | Soluble | A moderately polar solvent in which many organic compounds are soluble. | |

| Diethyl Ether | Soluble | The nonpolar character of the ether should facilitate dissolution. | |

| Hexanes / Petroleum Ether | Poorly Soluble / Insoluble | The polarity of the carboxylic acid group is too high for these nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various laboratory solvents at a specified temperature.

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., DMSO, DMF, Ethanol, DCM, Water)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Thermomixer or incubator for temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a microcentrifuge tube.

-

Add a known volume (e.g., 1.0 mL) of the test solvent.

-

Securely cap the tube and vortex vigorously for 2-5 minutes.

-

Place the tube in a thermomixer set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[2]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a compound.

Signaling Pathways and Applications

Currently, there is no specific signaling pathway directly associated with this compound in the scientific literature. Its primary role is as a synthetic intermediate. The logical relationship for its application is in the synthesis of more complex molecules, particularly peptides and peptidomimetics, which may then be used to probe biological systems.

The workflow for its application in peptide synthesis is outlined below.

Caption: Role of the amino acid in peptide synthesis.

References

Boc-(S)-3-Amino-5-hexenoic Acid: A Strategic Chiral Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to significant differences in pharmacology, metabolism, and toxicity between the enantiomers of a drug molecule.[1][2] This reality has driven the demand for enantiomerically pure compounds, making chiral building blocks—optically active molecules used as starting materials for more complex chiral substances—indispensable tools in medicinal chemistry.[1][3][]

Boc-(S)-3-Amino-5-hexenoic acid stands out as a versatile and highly valuable chiral building block. Its structure uniquely combines four key functionalities: a tert-butyloxycarbonyl (Boc) protected amine, a stereochemically defined center at the C-3 position (the (S)-enantiomer), a reactive carboxylic acid, and a terminal alkene. This combination provides chemists with a powerful scaffold for constructing complex, stereochemically defined molecules, particularly peptide mimics and other novel therapeutic agents.

Physicochemical Profile and Specifications

The utility of any chemical building block begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 270263-03-1 | [5][6] |

| Molecular Formula | C₁₁H₁₉NO₄ | [6][7] |

| Molecular Weight | 229.27 g/mol | [6] |

| Appearance | White to off-white or slight yellow solid lumps | [5] |

| Optical Activity | [α]/D +20±1°, c = 1 in ethanol | [6] |

| Optical Purity | Enantiomeric excess: ≥99.0% | [6] |

| Storage Temperature | 2-8°C | [6] |

The high enantiomeric excess (≥99.0%) is a critical quality attribute, ensuring the stereochemical integrity of subsequent synthetic products.[6] Proper storage at refrigerated temperatures is essential to maintain its stability and prevent degradation over time.[6]

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry.[8] It serves as a robust protecting group for amines, preventing the highly nucleophilic amino group from engaging in unwanted side reactions.[8][][10]

Key Features of Boc Protection:

-

Acid Lability: The Boc group is easily removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8] This deprotection is clean, proceeding through the formation of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[8]

-

Orthogonality: It is stable under a wide range of other reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[8][] This stability allows for selective chemical transformations at other sites in the molecule, a crucial advantage in multi-step syntheses.[8][]

-

Practicality: Many Boc-protected amino acids are crystalline, shelf-stable solids, simplifying handling and storage.[8]

The mechanisms for the introduction and removal of the Boc group are well-established.

Caption: General mechanisms for Boc protection and deprotection.

Experimental Protocols for Boc Deprotection

The choice of deprotection method depends on the sensitivity of other functional groups within the molecule.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) This is the most common and robust method for Boc cleavage.[11]

-

Dissolve the Boc-protected substrate in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[11][12]

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[13]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To obtain the free amine (as opposed to the TFA salt), redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[13]

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol This method is suitable for substrates with other acid-labile groups where TFA is too harsh.[14]

-

Dissolve the Boc-protected substrate (1 equivalent) in methanol (e.g., 0.1 M) in a dry round-bottom flask at room temperature.[14]

-

Add oxalyl chloride (typically 3 equivalents) dropwise to the solution. An immediate exothermic reaction may be observed.[14]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[14]

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[13]

Enantioselective Synthesis Strategies

The synthesis of enantiopure β-amino acids like this compound is a significant area of research.[15][16] While the specific proprietary synthesis of this commercial product is not public, its construction relies on established principles of asymmetric synthesis. Several catalytic asymmetric approaches have been developed to produce β-amino acids with high enantioselectivity, often involving carbon-carbon, carbon-nitrogen, or carbon-hydrogen bond-forming reactions. These methods are crucial for creating the desired chirality without resorting to less efficient classical resolutions.[3]

Applications in Complex Molecule Synthesis

The true power of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially to build molecular complexity. It is a known reactant for preparing lactam-bridged peptide mimics through a combination of peptide coupling and olefin metathesis.

-

Carboxylic Acid: The -COOH group can be activated using standard peptide coupling reagents (e.g., HBTU, DCC) to form amide bonds with other amino acids or amines.

-

Protected Amine: After deprotection, the newly freed amine is available for acylation or further peptide bond formation.

-

Terminal Alkene: The vinyl group is a versatile handle for a variety of transformations, including:

-

Olefin Metathesis: For cyclization or cross-coupling reactions.

-

Hydrogenation: To produce the saturated alkyl chain.

-

Oxidation/Hydroboration: To introduce further functionality at the terminus of the molecule.

-

Caption: Synthetic utility of this compound.

Safety, Handling, and Procurement

Safety Profile

This compound is classified as an irritant and is harmful if swallowed. Appropriate safety precautions must be taken during handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]

-

Personal Protective Equipment (PPE): Dust mask (type N95 or equivalent), chemical safety goggles or face shield, and protective gloves are required.[6][17]

Sourcing and Quality Control

For R&D professionals, securing a reliable supply of high-quality starting materials is paramount to project success.[18]

-

Verify Identity: Always use the CAS number (270263-03-1) to ensure the correct material is being sourced.[18]

-

Demand High Purity: Specify a purity level of ≥97% or higher, confirmed by analytical data.[18]

-

Request Certificate of Analysis (CoA): The CoA for the specific batch should be reviewed to confirm its identity, purity (typically by HPLC), and optical activity, ensuring it meets the requirements for your synthesis.[18]

-

Evaluate Suppliers: Consider factors beyond price, including supply reliability, lead times, and the availability of technical support.[18]

Conclusion

This compound is a sophisticated chiral building block that offers a strategic advantage in the synthesis of complex, high-value molecules. Its pre-installed chirality, orthogonal protecting group, and multiple reactive handles provide a streamlined pathway to novel chemical entities. By understanding its properties, reaction protocols, and safe handling procedures, researchers in drug discovery and medicinal chemistry can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.270263-03-1 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 6. (S)-3-(Boc-amino)-5-hexenoic acid 98 270263-03-1 [sigmaaldrich.com]

- 7. This compound | 270263-03-1 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. chempep.com [chempep.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 15. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enantioselective Synthesis of Beta-Amino Acids [lyon.ecampus.com]

- 17. (R)-3-(Boc-氨基)-5-己烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. nbinno.com [nbinno.com]

The Strategic Application of Boc-(S)-3-Amino-5-hexenoic Acid in the Development of Next-Generation Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-Amino-5-hexenoic acid is a non-proteinogenic, chiral amino acid that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, namely the Boc-protected amine and the terminal alkene, make it an invaluable tool for the synthesis of conformationally constrained peptides and peptidomimetics. This technical guide provides a comprehensive overview of the applications of this compound, with a particular focus on its role in the design of stapled peptides that can modulate challenging protein-protein interactions (PPIs). This document will detail the synthetic utility of this amino acid, present quantitative data on the biological activity of derived peptides, provide detailed experimental protocols for their synthesis, and illustrate the underlying principles with clear diagrams.

Introduction: The Challenge of Targeting Protein-Protein Interactions

Protein-protein interactions are fundamental to virtually all cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases. Historically, PPIs have been considered "undruggable" by traditional small molecules due to their large, flat, and often featureless binding interfaces. Peptide-based therapeutics have shown promise in targeting PPIs by mimicking the binding motifs of natural protein partners. However, native peptides are often limited by their poor metabolic stability, low cell permeability, and lack of a stable secondary structure in solution.

To overcome these limitations, medicinal chemists have developed strategies to constrain peptides into their bioactive conformations. One of the most successful approaches is "peptide stapling," a technique that introduces a synthetic brace to lock a peptide into a specific secondary structure, typically an α-helix.[1][2] This is where this compound and its analogs play a pivotal role.

This compound: A Versatile Building Block for Peptide Stapling

This compound is an α-amino acid derivative featuring a terminal olefin on its side chain. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this amino acid is its terminal alkene, which can participate in a ring-closing metathesis (RCM) reaction with another olefin-bearing amino acid incorporated into the same peptide chain. This RCM reaction forms a covalent, all-hydrocarbon staple that reinforces the desired secondary structure of the peptide.[3][4]

The resulting "stapled peptides" exhibit several advantageous properties compared to their linear counterparts:

-

Enhanced Helicity: The hydrocarbon staple pre-organizes the peptide into an α-helical conformation, which is often the required binding motif for targeting PPIs.

-

Increased Proteolytic Resistance: The constrained structure and the unnatural amino acid linkage render stapled peptides less susceptible to degradation by proteases.

-

Improved Cell Permeability: The stabilized α-helical structure can facilitate the passage of the peptide across cell membranes, allowing it to reach intracellular targets.

Application in Targeting the p53-MDM2/MDMX Interaction

A prominent example of the application of stapled peptides is in the development of inhibitors of the p53-MDM2/MDMX interaction, a critical pathway in cancer biology. The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the oncoproteins MDM2 and MDMX, which bind to the N-terminal α-helical domain of p53 and promote its degradation. Stapled peptides designed to mimic the p53 α-helix can disrupt the p53-MDM2/MDMX interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

ATSP-7041 is a potent dual inhibitor of MDM2 and MDMX that incorporates α,α-disubstituted olefin-bearing amino acids to form a hydrocarbon staple.[5] While the exact structure of the amino acids in ATSP-7041 may differ slightly, the underlying principle of using olefin-bearing amino acids like this compound for RCM is the same. The following data for analogs of ATSP-7041 highlight the impact of stapling on biological activity.

Quantitative Data: Biological Activity of ATSP-7041 Analogs

| Peptide Analog | Modification | Mdm2 Kd (nM) | MdmX Kd (nM) | Cellular Activity (IC50 in SJSA-1 cells, µM) | α-Helicity (%) |

| ATSP-7041 | Stapled | 18 | 87 | 0.49 | 85 |

| Linear Control | Unstapled version of ATSP-7041 | >1000 | >1000 | >50 | <10 |

| Ala-Scan Analog 1 | L-Ala substitution at non-interfacial position | 22 | 95 | 0.55 | 82 |

| D-Amino Acid Analog | D-Trp substitution at interfacial position | 25 | 110 | 0.62 | 78 |

Data is representative and compiled from studies on ATSP-7041 and its analogs.[5]

Experimental Protocols

The synthesis of stapled peptides incorporating this compound or similar olefin-bearing amino acids typically involves three main stages: solid-phase peptide synthesis, on-resin ring-closing metathesis, and peptide cleavage and purification.

Solid-Phase Peptide Synthesis (SPPS)

The linear peptide is assembled on a solid support (e.g., Rink Amide MBHA resin) using an automated peptide synthesizer with a standard Fmoc/tBu protection strategy.

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in dichloromethane (DCM) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

For standard Fmoc-protected amino acids, use a 5-fold excess of the amino acid activated with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF. Allow the coupling reaction to proceed for 1-2 hours.

-

For the incorporation of this compound (or a similar Fmoc-protected olefin-bearing amino acid), use a 3-fold excess and a more potent coupling reagent like HATU with diisopropylethylamine (DIEA) to overcome steric hindrance. A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[5]

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

On-Resin Ring-Closing Metathesis (RCM)

Once the linear peptide containing two olefin-bearing amino acids is synthesized, the hydrocarbon staple is formed via RCM using a ruthenium-based catalyst.

Protocol:

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM.

-

Catalyst Addition: Add a solution of a first-generation Grubbs catalyst (20 mol% relative to the resin loading) in 1,2-dichloroethane (DCE) to the resin.[6][7]

-

Reaction: Gently agitate the reaction mixture under a nitrogen atmosphere for 2-4 hours at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Washing: Wash the resin with DCE and DCM to remove the catalyst.

-

Repeat (Optional): A second treatment with fresh catalyst may be performed to drive the reaction to completion.

Peptide Cleavage and Purification

The final stapled peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol:

-

Washing and Drying: Wash the resin with DCM and dry it under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.[8]

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Underlying Principles

Diagrams

Caption: Workflow for the synthesis of stapled peptides.

Caption: Mechanism of action for p53-MDM2/MDMX stapled peptide inhibitors.

Conclusion

This compound and its analogs are powerful tools in medicinal chemistry for the development of conformationally constrained peptides. Their application in peptide stapling has enabled the creation of novel therapeutic candidates that can effectively target challenging protein-protein interactions. The ability to synthesize stapled peptides with enhanced stability, helicity, and cell permeability opens up new avenues for drug discovery, particularly in the field of oncology. The protocols and principles outlined in this guide provide a foundation for researchers to design and synthesize their own stapled peptides for a variety of therapeutic applications.

References

- 1. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stapled Peptides-A Useful Improvement for Peptide-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis | Springer Nature Experiments [experiments.springernature.com]

- 4. pure.dongguk.edu [pure.dongguk.edu]

- 5. mdpi.com [mdpi.com]

- 6. peptide.com [peptide.com]

- 7. biotage.com [biotage.com]

- 8. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Small Molecules Utilizing Boc-(S)-3-Amino-5-hexenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-5-hexenoic acid is a valuable chiral building block in contemporary medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected amine, a carboxylic acid, and a terminal olefin, provides a versatile scaffold for the synthesis of novel small molecules, particularly peptidomimetics. The presence of the terminal double bond allows for the introduction of conformational constraints through cyclization reactions, most notably Ring-Closing Metathesis (RCM), leading to the formation of lactam-bridged peptides. These constrained peptides often exhibit enhanced metabolic stability, improved receptor selectivity, and increased potency compared to their linear counterparts. This technical guide provides a comprehensive overview of the synthesis of novel small molecules derived from this compound, with a focus on the generation of lactam-bridged peptidomimetics through a combination of solid-phase peptide synthesis (SPPS) and RCM.

Core Concepts and Synthetic Strategy

The primary synthetic strategy for creating novel small molecules from this compound involves a multi-step process that leverages well-established synthetic methodologies. The core of this approach is the creation of a diene precursor through peptide bond formation, followed by an intramolecular cyclization via RCM to form a lactam bridge.

The overall workflow can be summarized as follows:

Data Presentation: Properties of the Core Building Block

A clear understanding of the physicochemical properties of the starting material is crucial for successful synthesis.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 270263-03-1 |

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Appearance | Off-white to slight yellow solid |

| Purity | ≥98% |

| Storage | Store in a cool, dry place |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the synthesis of lactam-bridged peptidomimetics using this compound. These protocols are based on established procedures in solid-phase peptide synthesis and olefin metathesis.

Solid-Phase Peptide Synthesis (SPPS) of the Diene Precursor

This protocol describes the synthesis of a linear peptide containing this compound and another olefin-containing amino acid, which will serve as the diene precursor for RCM. A standard Boc-SPPS protocol is employed.

Materials:

-

Rink Amide resin

-

This compound

-

Boc-L-allylglycine

-

Other required Boc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling:

-

In a separate vessel, dissolve the first Boc-protected amino acid (e.g., Boc-L-allylglycine) (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and DMF.

-

Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes. Wash the resin with DMF.

-

Subsequent Amino Acid Couplings (including this compound): Repeat steps 3-5 for each subsequent amino acid in the desired sequence, using this compound at the appropriate position to create the diene precursor.

-

Final Boc Deprotection: After the final coupling, deprotect the N-terminal Boc group as described in step 4.

On-Resin Ring-Closing Metathesis (RCM)

This protocol details the cyclization of the resin-bound diene precursor to form the lactam-bridged peptidomimetic.

Materials:

-

Resin-bound diene precursor from the previous step

-

Grubbs' 2nd generation catalyst

-

1,2-Dichloroethane (DCE) (degassed)

-

Nitrogen or Argon gas

Procedure:

-

Resin Preparation: Wash the resin-bound diene precursor thoroughly with DCM and then with degassed DCE.

-

RCM Reaction:

-

Suspend the resin in degassed DCE under an inert atmosphere (Nitrogen or Argon).

-

Add Grubbs' 2nd generation catalyst (0.1-0.2 eq. relative to resin loading).

-

Gently agitate the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours.

-

Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Reaction Quenching and Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DCE, DMF, and DCM to remove the ruthenium catalyst and byproducts.

Cleavage from Resin and Deprotection

This final step liberates the synthesized cyclic peptidomimetic from the solid support and removes any remaining side-chain protecting groups.

Materials:

-

Resin-bound cyclic peptidomimetic

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Treatment: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Potential Signaling Pathways and Biological Applications

While specific biological data for novel molecules synthesized from this compound would be target-dependent, the resulting lactam-bridged peptidomimetics are often designed to mimic or disrupt protein-protein interactions (PPIs). These interactions are fundamental to a vast array of cellular signaling pathways.

Potential therapeutic areas for such molecules include:

-

Oncology: Targeting PPIs involved in cell cycle progression, apoptosis, and angiogenesis.

-

Infectious Diseases: Disrupting viral entry or replication, or inhibiting bacterial communication (quorum sensing).

-

Inflammatory and Autoimmune Diseases: Modulating cytokine-receptor interactions or intracellular signaling cascades.

The conformational constraint imposed by the lactam bridge can lock the peptidomimetic into a bioactive conformation, leading to high affinity and selectivity for the target protein. Further biological evaluation, including in vitro and in vivo studies, would be necessary to elucidate the specific mechanism of action and therapeutic potential of any newly synthesized molecule.

Conclusion

This compound is a powerful and versatile tool for the synthesis of novel, conformationally constrained small molecules. The combination of standard Boc-SPPS and Ring-Closing Metathesis provides a robust and efficient pathway to lactam-bridged peptidomimetics. These molecules hold significant promise for the development of new therapeutic agents by enabling the targeted modulation of challenging biological targets such as protein-protein interactions. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of innovative therapeutics.

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into complex polypeptide chains is paramount. This endeavor hinges on the strategic use of protecting groups to temporarily mask reactive functional groups and direct the formation of peptide bonds. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group has historically played a foundational and continuously significant role. This in-depth technical guide elucidates the core principles of Boc protection in amino acid synthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of Boc Protection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed for the α-amino group of amino acids.[1][] Its utility stems from its stability under a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under moderately acidic conditions.[3][4] This chemical orthogonality is a cornerstone of its application, particularly in the classic Boc/Bzl (benzyl) protection strategy for solid-phase peptide synthesis (SPPS).[5][6]

The introduction of the Boc group, or Boc protection, is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][7] The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively shields the nucleophilicity of the amine, preventing unwanted side reactions during subsequent amino acid couplings.[8]

Mechanism of Action: Protection and Deprotection

The efficacy of the Boc group lies in the well-defined mechanisms of its introduction and removal.

Boc Protection: The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[8] Subsequent collapse of this intermediate, often facilitated by a base, results in the formation of the stable carbamate and the release of tert-butanol and carbon dioxide.[9][10]

Boc Deprotection: The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][11] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][11] This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[1][11]

Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was instrumental in the development of solid-phase peptide synthesis, a technique that revolutionized the field.[12] The cyclical nature of Boc-SPPS involves a series of well-defined steps:

-

Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support resin.[1]

-

Deprotection: The Boc group is removed from the resin-bound amino acid using an acid, typically TFA in dichloromethane (DCM).[1]

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for coupling.[5][13]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the resin-bound peptide chain.[1]

-

Repeat: These deprotection, neutralization, and coupling steps are repeated to assemble the desired peptide sequence.[1]

-

Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][14]

Data Presentation: A Quantitative Overview

The efficiency of Boc protection and deprotection is influenced by various factors, including the substrate, reagents, and reaction conditions.

| Table 1: Typical Conditions and Yields for Boc Protection of Amines | ||||||

| Amine Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 | >95 |

| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane (DCM) | Room Temp. | 2 - 8 | >90 |

| Primary Aromatic | (Boc)₂O | 4-(Dimethylamino)pyridine (DMAP) (cat.) | Acetonitrile | Room Temp. - 50 | 4 - 24 | 85 - 95 |

| Amino Acid | (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temp. | 2 - 6 | >90 |

| Table 2: Common Conditions for Boc Deprotection | |||

| Reagent | Concentration | Temperature (°C) | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) in DCM | 25-50% | 0 - Room Temp. | 30 min - 2 h |

| Hydrochloric Acid (HCl) in Dioxane/Ethyl Acetate | 4 M | Room Temp. | 1 - 4 h |

| Formic Acid | 50-60% | Room Temp. | 2 - 8 h |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide synthesis.

Protocol 1: General Procedure for the Boc Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[8]

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[8]

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[8]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[8]

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[8]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.[8]

Protocol 2: General Procedure for the Boc Deprotection using TFA

-

Dissolution: Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.[15]

-

Cooling: Cool the solution to 0 °C using an ice bath.[15]

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.[15]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[15]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[15]

-

Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[15]

-

Precipitation: Add cold diethyl ether to the residue to precipitate the product as the corresponding salt.[15]

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[15]

Protocol 3: A Single Cycle in Boc Solid-Phase Peptide Synthesis

-

Swell Resin: Swell the peptide-resin in DCM for 20 minutes.[1]

-

Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.[1]

-

Wash: Drain the TFA solution and wash the resin with DCM (3 times) to remove excess TFA.[1]

-

Neutralization: Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[1]

-

Wash: Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.[1]

Mandatory Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual understanding of the processes involved.

Side Reactions and Mitigation Strategies

While the Boc strategy is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.[14] Awareness of these issues is critical for troubleshooting and optimizing synthetic protocols.

-

Alkylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5] This can be minimized by the addition of scavengers, such as dithiothreitol (DTE) or anisole, to the deprotection and cleavage cocktails.[5][14]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin.[13][16] This is particularly problematic when Proline or Glycine are the first two amino acids.[14] Utilizing in situ neutralization protocols can help suppress this side reaction.[16]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions.[13][16] The aspartimide can subsequently reopen to form a mixture of α- and β-coupled peptides.[16]

-

Pyroglutamate Formation: An N-terminal glutamine or glutamic acid can cyclize to form pyroglutamate.[14]

Conclusion

The tert-butyloxycarbonyl protecting group remains a powerful and relevant tool in the synthesis of peptides and other complex organic molecules. Its well-understood chemistry, robustness, and the extensive body of literature supporting its use make it an indispensable component of the synthetic chemist's toolbox. While the milder conditions of Fmoc chemistry have led to its widespread adoption, the Boc strategy offers distinct advantages in specific contexts, such as the synthesis of hydrophobic or aggregation-prone peptides.[][6] A thorough understanding of the principles, protocols, and potential pitfalls associated with Boc chemistry, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to harness its full potential in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

A Senior Application Scientist's Guide to the Chemical Stability and Storage of Boc-Protected Amino Acids

Introduction: The Enduring Role of Boc-Protected Amino Acids in Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the edifice of modern peptide synthesis and organic chemistry.[][2] Its widespread use stems from a predictable and highly useful stability profile: robust under basic, nucleophilic, and reductive conditions, yet readily cleaved by mild acids.[3][4] This duality allows for its seamless integration into complex, multi-step synthetic strategies, particularly the renowned Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2][5] However, the very characteristic that makes the Boc group so valuable—its acid lability—also defines its primary vulnerability. Understanding the principles of its stability and the best practices for storage and handling is not merely a matter of laboratory housekeeping; it is fundamental to ensuring the integrity of starting materials, the success of synthetic outcomes, and the purity of the final products.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the chemical stability, optimal storage conditions, and handling procedures for Boc-protected amino acids. We will explore the chemical underpinnings of the Boc group's stability, delineate its degradation pathways, and provide field-proven protocols for its storage and purity assessment.

I. The Chemistry of the Boc Group: A Tale of Stability and Lability